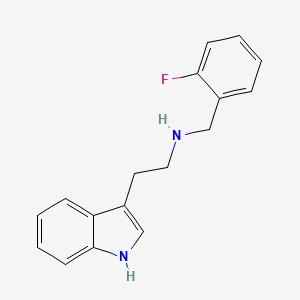

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine

Description

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine is a synthetic compound featuring an indole core linked via an ethanamine chain to a 2-fluorobenzyl group. The indole moiety is structurally analogous to tryptamine, a neurotransmitter precursor, while the fluorinated benzyl group modulates electronic and steric properties.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGOXYDHQFDUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine typically begins with commercially available starting materials such as 2-fluorobenzyl chloride and indole.

Reaction Steps:

Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the ethanamine chain.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions. For example, the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the ethanamine chain.

Substitution: Substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Receptor Studies: The compound is used in studies involving serotonin receptors due to its structural similarity to serotonin. It helps in understanding receptor-ligand interactions and the development of receptor-specific drugs.

Medicine:

Pharmacological Research: N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine is investigated for its potential therapeutic effects, including its role as a psychoactive agent. It is studied for its effects on the central nervous system and potential use in treating neurological disorders.

Industry:

Chemical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it valuable for creating complex molecules with specific biological activities.

Mechanism of Action

Molecular Targets and Pathways:

Serotonin Receptors: N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine interacts with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist, mimicking the effects of serotonin and modulating neurotransmission.

Signal Transduction: The binding of the compound to serotonin receptors triggers a cascade of intracellular signaling pathways, leading to changes in cellular activity and neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

25B-NBF (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine)

- Structural Difference : Replaces the indole ring with a bromo-dimethoxyphenyl group.

- Pharmacological Profile : Exhibits high affinity for 5-HT2A (pKi = 8.57) and 5-HT2C receptors (pKi = 7.77) .

- Key Insight: The N-benzyl substitution enhances receptor binding compared to non-benzylated analogs.

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine

- Structural Difference : Fluorine is at the para position of the benzyl group vs. ortho in the target compound.

- Impact: The ortho-fluorine introduces steric hindrance, which may alter receptor binding pocket interactions compared to the para isomer.

Amide-Linked Analogs

2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

- Structural Difference : Contains a benzamide linkage instead of a secondary amine.

- Pharmacokinetics : The amide group increases metabolic stability but may reduce blood-brain barrier permeability due to higher polarity .

- Activity : Lacks the basic amine critical for 5-HT2A receptor activation, suggesting divergent biological targets .

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

TRPM8 Channel Modulators

N-(4-phenoxybenzyl)-2-(1H-indol-3-yl)ethanamine

- Structural Difference: Substitutes fluorobenzyl with phenoxybenzyl.

- Activity: Acts as a TRPM8 agonist (EC50 = 40 μM), whereas N,N-dibenzyl analogs exhibit antagonism. The fluorobenzyl group in the target compound may balance lipophilicity and receptor affinity, avoiding excessive bulkiness seen in phenoxy derivatives .

Antimicrobial Indole Derivatives

2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine

- Structural Difference : Replaces fluorobenzyl with a thiazolylidene group.

- Activity : Demonstrates broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and C. albicans). The fluorobenzyl group in the target compound may reduce antimicrobial efficacy but improve CNS-targeted activity .

Biological Activity

N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features an indole moiety, which is known for its diverse biological activities. The presence of the fluorobenzyl group enhances its pharmacokinetic properties and receptor affinity. The synthesis typically involves the reaction of 2-fluorobenzylamine with indole derivatives under controlled conditions.

1. Antimicrobial Activity

Research has shown that derivatives of indole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for several indole derivatives have been reported, indicating their efficacy against resistant strains.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Other Indole Derivatives | 1.0 | Escherichia coli |

The compound has shown promising results in vitro against various bacterial strains, including MRSA, suggesting its potential as an antibacterial agent .

2. Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. This compound has been evaluated in several cancer cell lines, demonstrating cytotoxic effects through apoptosis induction.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

In a study involving MCF-7 cells, the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound may bind to serotonin receptors, influencing neurotransmitter systems and exhibiting antidepressant-like effects.

- Enzyme Inhibition : It has been suggested that the compound inhibits certain kinases involved in cancer cell signaling pathways, thereby reducing tumor growth.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus with an MIC of 0.5 μg/mL .

- Anticancer Potential : In vitro studies on breast cancer cell lines showed that the compound could induce apoptosis with an IC50 value of 15 μM, highlighting its potential as a therapeutic agent against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.